An In-depth Technical Guide to the Physicochemical Properties of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, belonging to this esteemed class of heterocycles, presents a promising candidate for further investigation in drug discovery programs. Its structural features—a phenyl group at the 6-position and a methylthio group at the 2-position—suggest potential for diverse molecular interactions and a unique pharmacological profile.
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines not only the theoretical and predicted characteristics of the molecule but also details the robust experimental protocols required for their empirical determination. Understanding these fundamental properties is critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
The following sections are structured to guide the reader through the synthesis, characterization, and in-depth analysis of the key physicochemical parameters that govern the "drug-likeness" of this molecule.
Chemical Structure and Identification:
| Property | Value |
| IUPAC Name | 2-(methylthio)-6-phenylpyrimidin-4(3H)-one |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.28 g/mol |
| CAS Number | 56035-29-1 |
Synthesis and Structural Elucidation
A reliable synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. The synthesis of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one can be efficiently achieved through a multi-step process, beginning with the condensation of a β-ketoester with S-methylisothiourea.
Proposed Synthesis Workflow
A common and effective method involves the reaction of ethyl benzoylacetate with S-methylisothiourea sulfate in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Caption: Proposed synthesis workflow for 2-(methylthio)-6-phenylpyrimidin-4(3H)-one.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl benzoylacetate (9.61 g, 50 mmol).
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Addition of Thiourea Derivative: Add S-methylisothiourea sulfate (7.0 g, 25 mmol) portion-wise to the stirred solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
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Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Precipitation: Pour the concentrated residue into 100 mL of ice-cold water. Acidify the solution to pH 5-6 with glacial acetic acid to precipitate the crude product.
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Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 2-(methylthio)-6-phenylpyrimidin-4(3H)-one as a crystalline solid.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylthio protons (singlet, ~2.5 ppm), the pyrimidine ring proton (singlet, ~6.0-6.5 ppm), the phenyl group protons (multiplet, ~7.2-7.8 ppm), and the N-H proton (broad singlet, variable).[2][3] |
| ¹³C NMR | Resonances for the methylthio carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrimidine ring, including the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3200 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic and pyrimidine rings.[2][3][4] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (218.28 g/mol ). |
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biological fate.[5] Below are the essential properties and the standardized protocols for their determination.
Melting Point (Mp)
The melting point is a fundamental indicator of a compound's purity and identity.
Predicted Value: Not available. For similar pyrimidine derivatives, melting points can range widely depending on substitution.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline compound into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell, using an empty, sealed aluminum pan as a reference.
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Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility
Solubility is a critical factor influencing drug absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.
Predicted Value: Given the presence of a phenyl group, the compound is expected to have low aqueous solubility.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
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Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a sample from the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Result: Express the solubility in units such as mg/mL or µM.
Caption: Workflow for Aqueous Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa value indicates the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and target binding. The pyrimidin-4(3H)-one moiety can exhibit both acidic (N-H proton) and basic (ring nitrogens) properties.
Predicted Value: The acidic pKa of the N-H proton is likely to be in the range of 8-10, while the basic pKa of the ring nitrogens would be much lower.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of HCl to determine basic pKa values and with a standardized solution of NaOH to determine acidic pKa values.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the derivative of the titration curve.
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase. It is a key predictor of membrane permeability and overall ADME properties. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
Predicted Value: Computational models often predict a LogP value in the range of 2-3 for this type of structure, indicating moderate lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Safety and Handling
While specific toxicity data for 2-(methylthio)-6-phenylpyrimidin-4(3H)-one is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures for novel chemical entities.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Comprehensive Data Summary
The following table summarizes the key physicochemical properties of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, with placeholders for the experimental data to be determined by the protocols outlined in this guide.
| Physicochemical Parameter | Predicted Value (if available) | Experimental Value | Method |
| Molecular Formula | C₁₁H₁₀N₂OS | - | - |
| Molecular Weight | 218.28 | - | Mass Spectrometry |
| Melting Point (°C) | - | To be determined | DSC |
| Aqueous Solubility (µg/mL at pH 7.4) | Low | To be determined | Shake-Flask (HPLC-UV) |
| pKa (acidic) | ~8-10 | To be determined | Potentiometric Titration |
| pKa (basic) | Low | To be determined | Potentiometric Titration |
| LogP | ~2-3 | To be determined | Calculated from LogD and pKa |
| LogD at pH 7.4 | - | To be determined | Shake-Flask (HPLC-UV) |
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